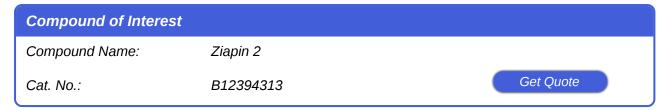


Application Notes and Protocols for In Vivo Delivery of Ziapin2

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Ziapin2 is a membrane-targeted photoswitch molecule that can optically modulate neuronal activity.[1][2][3] As an amphiphilic azobenzene, Ziapin2 inserts into the plasma membrane and, upon illumination with visible light (approximately 470 nm), undergoes transcis isomerization.[1] This conformational change alters the physical properties of the cell membrane, leading to a light-driven decrease in membrane capacitance and transient hyperpolarization of the neuron. [1][3] This unique mechanism of action allows for the nongenetic, spatiotemporally precise control of neuronal firing.[1] Preclinical studies have demonstrated the potential of Ziapin2 in restoring physiological retinal processing in degenerate retinas and modulating cortical network activity.[1][2][4][5]

These application notes provide a comprehensive guide for the preparation and in vivo delivery of Ziapin2 for preclinical research, based on established protocols.

Mechanism of Action

Ziapin2's mechanism of action is based on its ability to alter the biophysical properties of the neuronal membrane in a light-dependent manner.

• In the dark (trans state): Ziapin2 exists predominantly in its elongated trans isomeric form. In this state, it inserts into the lipid bilayer and can form dimers, causing a thinning of the

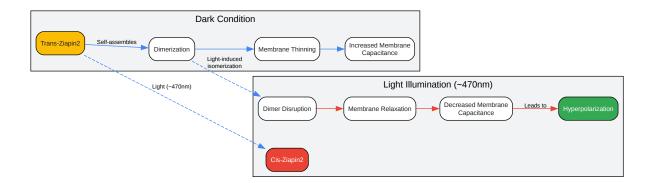


membrane and an increase in its capacitance.[1][6][7]

• Upon illumination (cis state): When exposed to light of approximately 470 nm, Ziapin2 rapidly isomerizes to its bent cis form.[1][6][8] This disrupts the dimerization and leads to a relaxation of the membrane, resulting in a transient decrease in membrane capacitance and hyperpolarization of the neuron.[1][3] This hyperpolarization is followed by a sustained depolarization that can trigger action potentials.[3]

This modulation of neuronal excitability occurs without direct interaction with ion channels or neurotransmitter receptors, offering a novel approach for controlling neural activity.[9][4]

Signaling Pathway Diagram



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Caption: Ziapin2's light-dependent mechanism of action on the cell membrane.

Quantitative Data Summary

The following table summarizes the key quantitative parameters from published in vivo studies of Ziapin2.



Parameter	Cortical Injection (Mouse)	Intravitreal Injection (Mouse)	Reference(s)
Ziapin2 Concentration	200 μΜ	200 μΜ	[3][10]
Vehicle	10% DMSO in saline	10% DMSO in saline	[3][10]
Injection Volume	1 μΙ	Not specified	[3]
Administration Route	Stereotaxic injection	Intravitreal injection	[3][10]
Target Tissue	Somatosensory cortex	Retina	[3][10]
Light Stimulation	473 nm laser	Cyan LED	[3][8]
Observed Effect	Light-evoked cortical responses	Restoration of light- driven behavior and optomotor reflexes	[3][10]
Duration of Effect	Not specified	Up to 2 weeks	[9][4][5]
Toxicity	Not reported	No toxic or inflammatory effects observed	[9][4]

Experimental ProtocolsProtocol 1: Preparation of Ziapin2 for In Vivo Injection

This protocol describes the preparation of a 200 μ M Ziapin2 solution in 10% DMSO/saline for in vivo administration.

Materials:

- Ziapin2 (powder)
- Dimethyl sulfoxide (DMSO), sterile, cell culture grade
- Sterile saline (0.9% sodium chloride)
- Sterile, light-protected microcentrifuge tubes



- · Pipettes and sterile, filtered pipette tips
- Vortex mixer
- Sonicator (optional)

Procedure:

- Calculate the required amount of Ziapin2: Determine the desired final volume of the injection solution. Based on the molecular weight of Ziapin2, calculate the mass of Ziapin2 powder needed to achieve a final concentration of 200 μM.
- Prepare the vehicle: In a sterile tube, prepare the 10% DMSO/saline vehicle by mixing 1 part sterile DMSO with 9 parts sterile saline. For example, to prepare 1 ml of vehicle, mix 100 μ l of DMSO with 900 μ l of saline.
- Dissolve Ziapin2 in DMSO: To ensure complete dissolution, first dissolve the calculated mass of Ziapin2 powder in a small volume of 100% DMSO. For example, if the final desired volume is 1 ml, dissolve the Ziapin2 in 100 μl of DMSO. Vortex thoroughly. Gentle sonication can be used if necessary to aid dissolution.
- Prepare the final injection solution: Add the Ziapin2/DMSO solution to the appropriate
 volume of sterile saline to achieve the final desired concentration and a 10% DMSO
 concentration. For the example above, add the 100 μl of Ziapin2/DMSO solution to 900 μl of
 sterile saline.
- Mix and store: Vortex the final solution thoroughly to ensure homogeneity. Protect the solution from light by using an amber tube or by wrapping the tube in aluminum foil. The solution should be prepared fresh before each experiment. Ziapin2 stock solutions can be stored at -80°C for up to 6 months.[11]

Protocol 2: In Vivo Delivery of Ziapin2

The following are generalized protocols for intracortical and intravitreal injections in mice, based on published studies. All procedures involving live animals must be approved by the relevant Institutional Animal Care and Use Committee (IACUC).



A. Stereotaxic Intracortical Injection

Materials:

- Prepared Ziapin2 injection solution (200 μM in 10% DMSO/saline)
- Stereotaxic apparatus
- Anesthesia machine
- Hamilton syringe with a fine-gauge needle
- · Surgical tools
- · Animal monitoring equipment

Procedure:

- Anesthetize the mouse: Anesthetize the animal using an appropriate anesthetic agent (e.g., isoflurane).
- Mount the animal: Secure the anesthetized mouse in the stereotaxic frame.
- Surgical preparation: Shave the fur over the surgical site and sterilize the skin with an appropriate antiseptic.
- Craniotomy: Make a small incision in the scalp and perform a craniotomy over the target brain region (e.g., somatosensory cortex).
- Lower the injection needle: Slowly lower the Hamilton syringe needle to the desired coordinates.
- Inject Ziapin2: Inject 1 μl of the 200 μM Ziapin2 solution over a period of 20 minutes.[3] A slow injection rate is crucial to minimize tissue damage and ensure proper diffusion.
- Needle retraction: After the injection is complete, leave the needle in place for an additional
 5-10 minutes to prevent backflow, then slowly retract it.



 Post-operative care: Suture the incision and provide appropriate post-operative care, including analysesics and monitoring for recovery.

B. Intravitreal Injection

Materials:

- Prepared Ziapin2 injection solution (200 μM in 10% DMSO/saline)
- Microsyringe with a 33-gauge or smaller needle
- Topical anesthetic
- Dissecting microscope

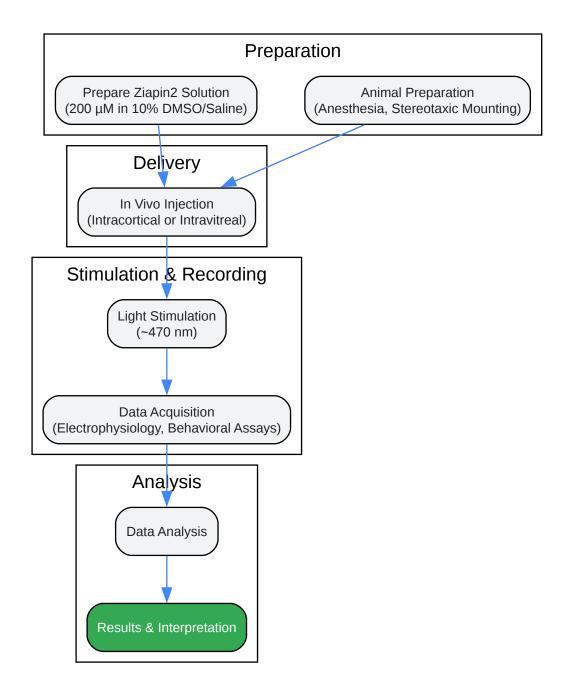
Procedure:

- Anesthetize the mouse: Anesthetize the animal as described above.
- Position the animal: Place the mouse under a dissecting microscope to visualize the eye.
- Apply topical anesthetic: Apply a drop of topical anesthetic to the cornea.
- Perform the injection: Using a microsyringe, carefully insert the needle through the sclera, just behind the limbus, and into the vitreous humor.
- Inject Ziapin2: Inject the desired volume of the 200 μM Ziapin2 solution. The exact volume should be minimized to avoid a significant increase in intraocular pressure.
- Post-injection care: Apply an antibiotic ointment to the eye to prevent infection. Monitor the
 animal for any signs of discomfort or inflammation. The effects of a single intravitreal
 injection have been shown to last for up to two weeks.[9][4][5]

Experimental Workflow

The following diagram illustrates a typical experimental workflow for in vivo studies using Ziapin2.





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Caption: A generalized experimental workflow for in vivo Ziapin2 studies.

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